Cas no 1804741-83-0 (6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)

6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid
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- インチ: 1S/C9H6ClF4NO3/c10-3-4-1-6(18-9(12,13)14)8(11)5(15-4)2-7(16)17/h1H,2-3H2,(H,16,17)
- InChIKey: DBJMINMFGPPOFX-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(=C(C(CC(=O)O)=N1)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 59.4
6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029097625-1g |
6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid |
1804741-83-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acidに関する追加情報
6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic Acid: A Comprehensive Overview
The compound 6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid, with the CAS number 1804741-83-0, is a highly specialized organic molecule that has garnered significant attention in the fields of synthetic chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyridine ring substituted with a chloromethyl group, a fluoro group, and a trifluoromethoxy group, along with an acetic acid moiety. These structural elements contribute to its potential applications in drug discovery and agrochemical development.
Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. The pyridine ring, a six-membered aromatic ring with one nitrogen atom, is a common structural motif in many bioactive molecules. The substitution pattern in this compound—specifically the presence of electron-withdrawing groups such as the trifluoromethoxy and fluoro groups—plays a crucial role in modulating the electronic properties of the molecule. This modulation can enhance the compound's ability to interact with biological targets, making it a promising candidate for various therapeutic applications.
The chloromethyl group attached to the pyridine ring introduces additional reactivity and functional diversity. This group can participate in various chemical transformations, such as nucleophilic substitutions or additions, which are essential in organic synthesis. Moreover, the acetic acid moiety at position 2 of the pyridine ring contributes to the compound's acidity and may influence its solubility and bioavailability.
From a synthetic perspective, the construction of this compound involves multi-step processes that require precise control over regioselectivity and stereoselectivity. Researchers have employed advanced methodologies, including transition-metal-catalyzed cross-couplings and directed metallation strategies, to assemble this complex structure efficiently. These synthetic advancements underscore the importance of this compound as a valuable building block in organic synthesis.
In terms of biological activity, preliminary assays have demonstrated that this compound exhibits potential inhibitory effects on certain enzymes and receptors. For instance, studies have shown that it can modulate the activity of kinase enzymes, which are critical targets in cancer therapy. Additionally, its ability to interact with G-protein coupled receptors (GPCRs) suggests its potential role in treating neurodegenerative diseases or inflammatory conditions.
The environmental impact of this compound is another area of interest. Given its chemical stability and resistance to degradation under certain conditions, researchers are investigating its persistence in various ecosystems. Understanding its environmental fate is crucial for assessing its safety profile and ensuring sustainable practices during its production and application.
In conclusion, 6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid represents a significant advancement in organic chemistry due to its unique structure and diverse functional groups. Its potential applications span across multiple disciplines, from drug discovery to agrochemical development. As research continues to unravel its full potential, this compound stands as a testament to the ingenuity and precision required in modern chemical synthesis.
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